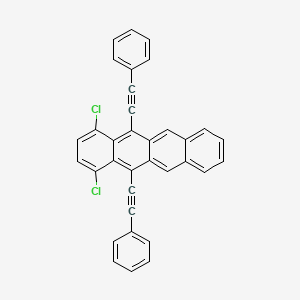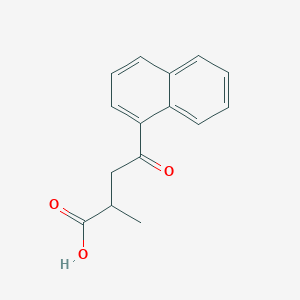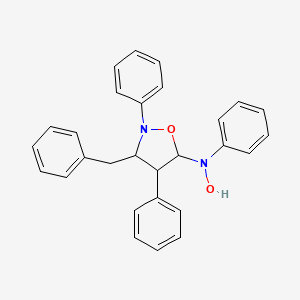
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of benzylamine with triphenylacetaldehyde to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired oxazolidinone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process are complex and depend on the specific enzyme and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: Known for its antimicrobial properties.
N-Hydroxyphthalimide: Used as a catalyst in various chemical reactions.
Benzylamine Derivatives: Commonly used in organic synthesis.
Uniqueness
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
79566-23-7 |
|---|---|
Molecular Formula |
C28H26N2O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-diphenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C28H26N2O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(21-22-13-5-1-6-14-22)30(32-28)25-19-11-4-12-20-25/h1-20,26-28,31H,21H2 |
InChI Key |
CSOBKVPRSIQRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(ON2C3=CC=CC=C3)N(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


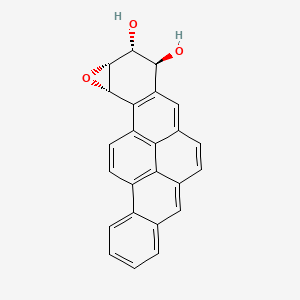
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)

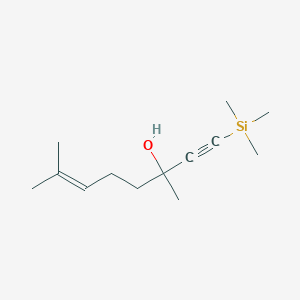
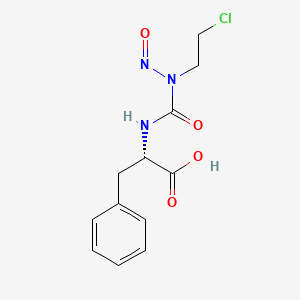
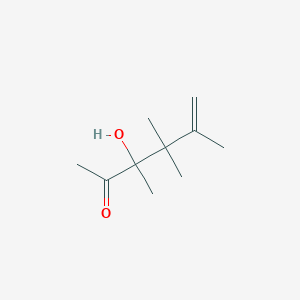
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

